molecular formula C22H15FN2OS B2595955 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 313403-63-3

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2595955
CAS No.: 313403-63-3
M. Wt: 374.43
InChI Key: QDCCSFFSJBTWAD-UHFFFAOYSA-N
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Description

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring substituted with diphenyl groups and a fluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the condensation of 4,5-diphenylthiazole-2-thione with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or dye.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Known for its use in cell viability assays.

    Thiazolyl blue tetrazolium bromide: Another compound used in biological assays.

Uniqueness

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is unique due to its specific substitution pattern and the presence of a fluorobenzamide moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Biological Activity

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with phenyl groups and a fluorobenzamide moiety, contributing to its biological properties. The structural formula can be represented as follows:

C16H13FN2S\text{C}_{16}\text{H}_{13}\text{F}\text{N}_2\text{S}

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions critical for cell proliferation and survival, particularly in cancer cells .
  • Neuroprotective Effects : Analogous thiazole derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. Key findings include:

  • Cell Line Studies : In vitro studies on breast cancer cell lines showed significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, crucial for regulating cell death pathways.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects associated with thiazole derivatives:

  • Zebrafish Model : In a zebrafish model of epilepsy, thiazole derivatives improved survival rates and reduced seizure-like behaviors by enhancing neurosteroid levels while decreasing cortisol levels .
  • Oxidative Stress Reduction : These compounds have been shown to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast cancer cellsSignificant cytotoxicity (IC50 values)
NeuroprotectionZebrafish epilepsyReduced seizure activity
Oxidative StressNeuronal cellsScavenging ROS

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited higher efficacy than conventional agents. The study utilized flow cytometry to assess apoptosis markers and confirmed the compound's role in inducing programmed cell death.
  • Neuroprotective Case Study :
    • In a zebrafish model, researchers observed that administration of thiazole derivatives led to a marked decrease in seizure frequency and severity. Neurochemical analysis revealed elevated levels of protective hormones and decreased inflammatory markers.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCSFFSJBTWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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